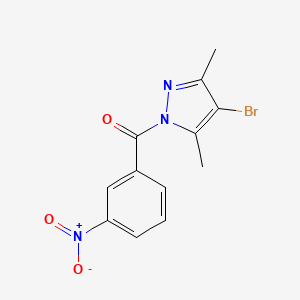

![molecular formula C12H16ClNOS B5516573 N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5516573.png)

N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related acetamide compounds typically involves reactions that introduce specific functional groups to an acetamide backbone. For instance, N-phenyl-2,2-di(4-chlorophenoxy)acetamide synthesis involves the reaction of 4-chlorophenol with N-phenyl dichloroacetamide, highlighting a method for incorporating chlorophenyl groups into acetamides (Tao Jian-wei, 2009). Similarly, the synthesis of N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide may involve strategic reactions that ensure the introduction of the tert-butyl and 4-chlorophenylthio groups.

Molecular Structure Analysis

Molecular structure analysis of acetamides reveals specific orientations and hydrogen-bonding patterns that influence the compound's properties. For example, hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides demonstrate the importance of hydrogen bonds in defining the crystal structure and stability of acetamides (Gerson López et al., 2010). This analysis can provide insights into the potential molecular arrangement and interactions within this compound.

Chemical Reactions and Properties

Acetamides undergo various chemical reactions, influenced by their functional groups. The reactivity and chemical behavior of this compound can be inferred from studies on similar compounds. For instance, the reactivity towards anionic guests by p-tert-butylthiacalix[4]arenes functionalized by N-(4’-nitrophenyl)acetamide fragments indicates potential interactions and reactivity patterns of acetamides with specific substituents (A. A. Vavilova & I. Stoikov, 2017).

Physical Properties Analysis

The physical properties of acetamide derivatives, including solubility, melting point, and crystal structure, can be influenced by their molecular structure. For example, the crystal structure analysis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide provides insights into intermolecular interactions that could be relevant to understanding the physical properties of this compound (P. Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties of acetamides, such as reactivity, stability, and interactions with other molecules, can be explored through studies on related compounds. The binding of anionic guests by p-tert-butylthiacalix[4]arenes with N-(4’-nitrophenyl)acetamide and N,N-diethylacetamide fragments demonstrates the potential for specific interactions and chemical behaviors based on the functional groups present (A. A. Vavilova & I. Stoikov, 2017).

科学的研究の応用

Hydrogen-Bonding Patterns

Research on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, similar in structure to N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide, has shown that hydrogen-bonding patterns play a crucial role in molecular assembly. These patterns can lead to the formation of chains and sheets within the crystal structure, influenced by combinations of C-H...O and C-H...π(arene) hydrogen bonds. This insight is vital for understanding molecular interactions and designing new materials with desired properties (Gerson López et al., 2010).

Molecular Structure Analysis

The study of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has contributed to the understanding of molecular orientation and intermolecular interactions. The analysis of crystal structures through C—H⋯O hydrogen bonds provides insights into the stability and packing of molecules, which is crucial for the development of pharmaceuticals and materials science (K. Saravanan et al., 2016).

Comparative Metabolism Studies

Research involving chloroacetamide herbicides, which share a functional group with this compound, provides insights into the metabolism of these compounds in human and rat liver microsomes. Understanding the metabolic pathways and the role of cytochrome P450 isoforms in the metabolism of such compounds is essential for assessing their safety and environmental impact (S. Coleman et al., 2000).

Electrochemical Studies

Electrochemical studies on N-alkoxyarylaminyl radicals, related to this compound, have shown the reversible nature of these compounds under certain conditions. Such research is pivotal for applications in organic electronics and the development of new materials with specific electrochemical properties (Y. Miura & Y. Muranaka, 2006).

Chemoselective Acetylation

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process similar to reactions that this compound might undergo, highlights the importance of catalyst selection and reaction conditions for achieving desired products. This is particularly relevant in the synthesis of intermediates for pharmaceuticals (Deepali B Magadum & G. Yadav, 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-tert-butyl-2-(4-chlorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNOS/c1-12(2,3)14-11(15)8-16-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCQCRCNURBVSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CSC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5516498.png)

![ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5516504.png)

![4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516520.png)

![vinyl {[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate](/img/structure/B5516522.png)

![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)

![N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5516533.png)

![ethyl [2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5516537.png)

![2-(1H-benzimidazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5516548.png)

![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)

![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)

![2-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5516582.png)